molecular formula C22H26N2O7S2 B4067911 N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide

N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide

Cat. No.: B4067911
M. Wt: 494.6 g/mol
InChI Key: FJHMZIIXSBMUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide: is a complex organic compound that features a dibenzofuran core with two tetrahydro-2-furanylmethyl groups and two sulfonamide groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide typically involves the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of appropriate precursors, such as biphenyl derivatives, under specific conditions.

    Introduction of Tetrahydro-2-furanylmethyl Groups: The tetrahydro-2-furanylmethyl groups are introduced via alkylation reactions. This involves the reaction of dibenzofuran with tetrahydro-2-furanylmethyl halides in the presence of a base.

    Sulfonamide Formation: The final step involves the introduction of sulfonamide groups. This can be achieved by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of N,N’-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N’-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydro-2-furanylmethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the tetrahydro-2-furanylmethyl and sulfonamide groups.

    N,N’-bis(tetrahydro-2-furanylmethyl)amine: Similar in having tetrahydro-2-furanylmethyl groups but lacks the dibenzofuran core and sulfonamide groups.

    Sulfonamides: A broad class of compounds with sulfonamide groups but different core structures.

Uniqueness

N,N’-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide is unique due to its combination of a dibenzofuran core, tetrahydro-2-furanylmethyl groups, and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

2-N,8-N-bis(oxolan-2-ylmethyl)dibenzofuran-2,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7S2/c25-32(26,23-13-15-3-1-9-29-15)17-5-7-21-19(11-17)20-12-18(6-8-22(20)31-21)33(27,28)24-14-16-4-2-10-30-16/h5-8,11-12,15-16,23-24H,1-4,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHMZIIXSBMUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide
Reactant of Route 2
Reactant of Route 2
N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide
Reactant of Route 4
N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide
Reactant of Route 6
N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.